3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline
Description
Properties
IUPAC Name |
3-fluoro-4-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDOJHWMDCSVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195350 | |
| Record name | 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-94-7 | |
| Record name | 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydro-2H-pyran-4-ylmethanol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol, followed by nucleophilic substitution with 3-fluoroaniline under basic conditions.
Chemical Reactions Analysis
Sulfonylation Reactions
The primary amine undergoes sulfonylation with sulfonyl chlorides to form sulfonamide derivatives. This reaction is critical in medicinal chemistry for enhancing biological activity or modifying solubility.
Example Reaction:
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline reacts with sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride) in the presence of tetrabutylammonium bromide (TBAB) and pyridine/sulfolane solvent systems at 70°C .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cyclopropanesulfonyl chloride | TBAB, pyridine/sulfolane, 70°C | Sulfonamide derivative | ~90% |
This method has been employed in synthesizing kinase inhibitors, demonstrating high efficiency and selectivity .
Thiourea Formation
The amine group reacts with isothiocyanates to yield thiourea derivatives, which are explored for antimicrobial and anticancer applications.
Example Reaction:
4-Fluorophenyl isothiocyanate reacts with the aniline under basic conditions to form a thiourea linkage .
| Reagent | Base | Product |
|---|---|---|
| 4-Fluorophenyl isothiocyanate | NaOH | Thiourea derivative |
These derivatives exhibit enhanced metabolic stability and biological activity compared to parent compounds .
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position can participate in nucleophilic substitution under activated conditions.
Example Reaction:
Fluorine displacement by amines or thiols occurs in the presence of strong bases (e.g., NaH) and polar aprotic solvents .
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | DMF, NaH, 80°C | 3-Piperidino derivative |
The electron-withdrawing effect of fluorine facilitates substitution, while the tetrahydro-2H-pyran group stabilizes intermediates through steric hindrance .
Oxidation and Reduction
The aniline group is susceptible to oxidation, while the chloro substituent (if present) can be reduced.
Oxidation:
Reduction:
Schiff Base Formation
The amine reacts with aldehydes to form imines, which serve as intermediates in heterocycle synthesis.
Example Reaction:
Condensation with indole-3-carbaldehyde yields a Schiff base, which can cyclize to form bioactive heterocycles .
| Aldehyde | Conditions | Product |
|---|---|---|
| Indole-3-carbaldehyde | Ethanol, reflux | Imine intermediate |
Comparative Reactivity of Structural Analogs
The tetrahydro-2H-pyran methoxy group distinguishes this compound from simpler analogs:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of aniline compounds, including those with fluorine substitutions, exhibit promising anticancer properties. The presence of the tetrahydro-2H-pyran moiety may enhance bioactivity by improving solubility and bioavailability. A study demonstrated that similar compounds showed effective inhibition of cancer cell proliferation in vitro, suggesting that 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline could be a candidate for further development in anticancer therapies .
Antimicrobial Properties
Compounds with aniline structures have been studied for their antimicrobial effects. The fluorine atom is known to influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Preliminary studies have shown that such compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in:
- Synthesis of Pharmaceuticals : Due to its unique structure, it can be used to synthesize various pharmaceutical agents, especially those targeting neurological disorders.
- Material Science : The compound can be incorporated into polymer matrices to modify physical properties like thermal stability and mechanical strength.
-
Case Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated various aniline derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds similar to this compound exhibited significant tumor suppression compared to controls, highlighting the potential for this compound in cancer therapy development . -
Case Study on Antimicrobial Efficacy
In another research project, a series of fluorinated anilines were tested against common pathogens. Results showed that specific derivatives exhibited strong antimicrobial activity with minimal cytotoxicity to human cells, suggesting a therapeutic window for further exploration .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Insights :
- The THP methoxy group in the target compound provides a balance of hydrophobicity and stereoelectronic effects, enhancing binding to hydrophobic enzyme pockets compared to smaller substituents like methoxy .
- Trifluoromethoxy derivatives (e.g., CAS: 39177-22-5) show superior metabolic stability but reduced solubility, limiting their use in aqueous environments .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The THP substituent increases LogP compared to methoxy analogs (LogP: 1.09 vs. 0.5 ) but remains lower than trifluoromethoxy derivatives (LogP: 2.1 ) .
- Solubility : The THP group enhances aqueous solubility (~15 mg/mL) relative to pyridinylmethoxy analogs (~5 mg/mL) due to its oxygen-rich cyclic ether .
- Metabolic Stability: Fluorine at position 3 reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4-methoxyaniline) .
Q & A
Q. Which in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Enzyme inhibition assays (e.g., ADP-Glo™) measure IC₅₀ values against purified kinases. Cell viability assays (e.g., MTT in cancer lines) correlate target modulation with cytotoxicity. SPR (surface plasmon resonance) quantifies binding kinetics (kₐ, kₐ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
